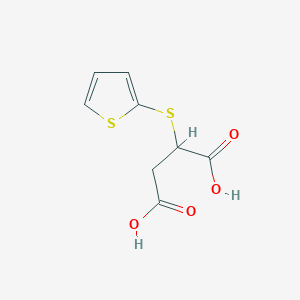

2-(Thiophen-2-ylthio)succinic acid

Description

2-(Thiophen-2-ylthio)succinic acid is a sulfur-containing derivative of succinic acid, featuring a thiophene ring linked via a thioether bond to the succinic acid backbone. This compound is of interest due to its structural hybrid of a heterocyclic thiophene moiety and a dicarboxylic acid, which may confer unique physicochemical and bioactive properties.

Properties

CAS No. |

3807-43-0 |

|---|---|

Molecular Formula |

C8H8O4S2 |

Molecular Weight |

232.3 g/mol |

IUPAC Name |

2-thiophen-2-ylsulfanylbutanedioic acid |

InChI |

InChI=1S/C8H8O4S2/c9-6(10)4-5(8(11)12)14-7-2-1-3-13-7/h1-3,5H,4H2,(H,9,10)(H,11,12) |

InChI Key |

XJPYNLPDHCIDDI-UHFFFAOYSA-N |

SMILES |

C1=CSC(=C1)SC(CC(=O)O)C(=O)O |

Canonical SMILES |

C1=CSC(=C1)SC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(thiophen-2-ylthio)succinic acid with key analogs, focusing on synthesis, molecular properties, and applications:

2-(1,3-Benzothiazol-2-ylthio)succinic Acid

- Structure : Replaces the thiophene ring with a benzothiazole group.

- Synthesis : Produced via coupling reactions with 4-phenylpiperazines or morpholine, similar to thiophene derivatives, but yields vary due to steric and electronic effects of the benzothiazole substituent .

- Applications : Marketed as a corrosion inhibitor (e.g., Irgacor 252LD) and industrial chemical. The global market for this compound is projected to grow due to demand in polymer stabilization and coatings .

- Key Differences : Benzothiazole’s aromaticity and electron-withdrawing nature enhance thermal stability compared to thiophene-based analogs, making it preferable in high-temperature industrial processes .

2-(Thiophen-2-yl)acetic Acid

- Structure : Features an acetic acid group instead of succinic acid.

- Bioactivity : Serves as a lead compound for mPGES-1 inhibition (anti-inflammatory target) with IC₅₀ values in the micromolar range .

- Key Differences : The shorter carboxylic acid chain reduces molecular weight (142.18 g/mol vs. ~240 g/mol for succinic acid derivatives), improving membrane permeability but limiting hydrogen-bonding interactions critical for target binding .

2-(Substituted Benzylidene)succinic Acids

- Structure : Incorporates benzylidene substituents at the succinic acid core.

- Computational Insights: Bioactivity: (E)-2-(3,5-di-tert-butyl-4-hydroxybenzylidene)succinic acid shows superior anti-inflammatory activity (predicted IC₅₀: 0.12 μM) compared to non-substituted analogs due to enhanced hydrophobic interactions . Toxicity: Substituted benzylidenes exhibit lower hepatotoxicity risk (Osiris toxicity score: −0.12 vs. −0.45 for thiophene derivatives), attributed to reduced reactive sulfur intermediates .

Pharmacological Potential

- Anticonvulsant Activity : Thiophene-succinic acid derivatives (e.g., compound 3 in ) demonstrated seizure inhibition in rodent models (ED₅₀: 45 mg/kg), comparable to benzothiazole analogs but with higher metabolic stability .

- Anti-inflammatory Targets : Thiophene-based succinic acids show moderate COX-2 inhibition (30–40% at 10 μM), whereas benzothiazole derivatives achieve >60% inhibition due to enhanced π-π stacking with the enzyme’s active site .

Industrial Relevance

- Production Methods: Bio-based succinic acid production (e.g., via Actinobacillus succinogenes) highlights the economic viability of succinic acid derivatives, with a projected 20.4% ROI for industrial-scale plants .

- Market Data : 2-(1,3-Benzothiazol-2-ylthio)succinic acid dominates the niche market for specialty corrosion inhibitors, with a 2017–2022 CAGR of 8.5% . In contrast, thiophene derivatives remain underdeveloped commercially, likely due to synthesis complexity and regulatory hurdles .

Structural and Functional Data Tables

*Predicted using Molinspiration Cheminformatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.